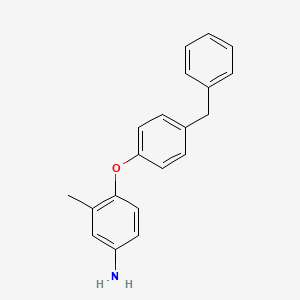
4-(4-Benzylphenoxy)-3-methylaniline
Overview
Description
4-(4-Benzylphenoxy)-3-methylaniline is an organic compound that features a benzylphenoxy group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylphenoxy)-3-methylaniline typically involves the reaction of 4-benzylphenol with 3-methylaniline under specific conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylphenoxy)-3-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The benzylic hydrogens of the benzyl group can be oxidized to form benzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Zinc or tin in dilute mineral acid.
Substitution: Electrophilic reagents such as nitrating agents or acylating agents.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(4-Benzylphenoxy)-3-methylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Benzylphenoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. The benzylphenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The presence of the aniline derivative further modulates its chemical properties and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzylphenoxy)aniline: Similar structure but lacks the methyl group on the aniline derivative.
4-(4-Benzylphenoxy)-2-methylaniline: Similar structure with a different position of the methyl group.
Uniqueness
4-(4-Benzylphenoxy)-3-methylaniline is unique due to the specific positioning of the methyl group on the aniline derivative, which can influence its chemical reactivity and potential applications. This structural variation can lead to differences in its interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
4-(4-benzylphenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-15-13-18(21)9-12-20(15)22-19-10-7-17(8-11-19)14-16-5-3-2-4-6-16/h2-13H,14,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPLTVSCVLNJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171098.png)
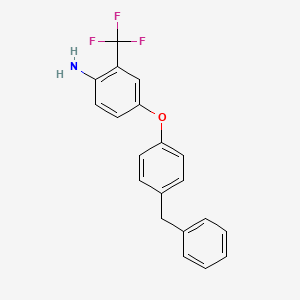
![4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171105.png)

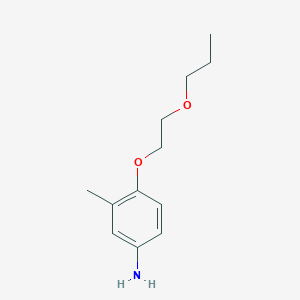
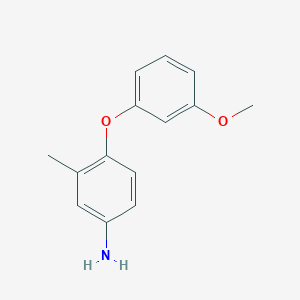
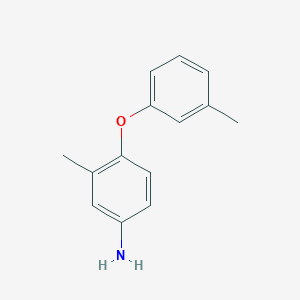
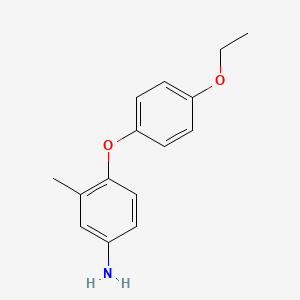
![3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3171163.png)
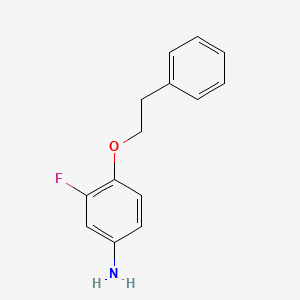
![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3171189.png)
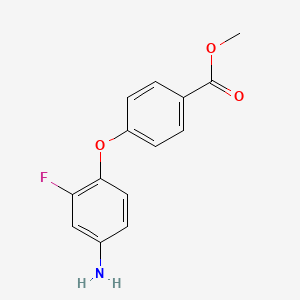
![4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine](/img/structure/B3171204.png)
